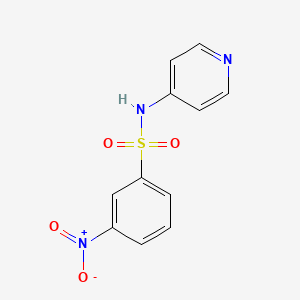
3-nitro-N-4-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-4-pyridinylbenzenesulfonamide (NPSB) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is a sulfonamide derivative that contains a nitro group and a pyridine ring, making it a useful tool in various fields of study such as biochemistry, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 3-nitro-N-4-pyridinylbenzenesulfonamide as a CA inhibitor involves the binding of the compound to the active site of the enzyme. This compound forms a complex with the zinc ion in the active site of CA, preventing the binding of water molecules and inhibiting the catalytic activity of the enzyme. The nitro group of this compound is thought to play a crucial role in its inhibitory activity by forming hydrogen bonds with nearby amino acid residues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, primarily related to its inhibitory activity on CA. Inhibition of CA activity leads to a decrease in the production of bicarbonate ions, which can have various effects on cellular processes such as pH regulation and ion transport. This compound has also been found to have anti-tumor activity in various cancer cell lines, which may be related to its CA inhibitory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-nitro-N-4-pyridinylbenzenesulfonamide has several advantages for lab experiments, including its high potency as a CA inhibitor and its unique chemical structure, which allows for the development of new derivatives with improved activity. However, this compound also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-nitro-N-4-pyridinylbenzenesulfonamide, including the development of new derivatives with improved activity and selectivity for different CA isoforms. Additionally, the potential use of this compound as a therapeutic agent for various diseases such as glaucoma and cancer warrants further investigation. Finally, the development of new methods for the synthesis of this compound and its derivatives may lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, this compound is a unique chemical compound with significant potential for scientific research and therapeutic applications. Its potent inhibitory activity on CA and anti-tumor effects make it a valuable tool for studying various cellular processes and diseases. Further research is needed to explore the full potential of this compound and its derivatives in various fields of study.
Métodos De Síntesis
3-nitro-N-4-pyridinylbenzenesulfonamide can be synthesized through a series of chemical reactions starting from 4-aminopyridine. The first step involves the nitration of 4-aminopyridine to form 4-nitropyridine, which is then sulfonated to produce 4-nitro-N-pyridinylbenzenesulfonamide. Finally, the nitro group is reduced to an amino group to yield this compound. The overall synthesis method is shown in Figure 1.
Aplicaciones Científicas De Investigación
3-nitro-N-4-pyridinylbenzenesulfonamide has been used in various scientific research applications, primarily in the field of biochemistry and pharmacology. One of the most significant applications of this compound is its use as a carbonic anhydrase (CA) inhibitor. CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA activity has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. This compound has been found to be a potent inhibitor of CA, with an inhibition constant (Ki) of 9.2 nM for CA II.
Propiedades
IUPAC Name |
3-nitro-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9/h1-8H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXBTGJQDWQQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

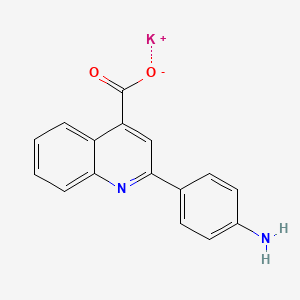
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
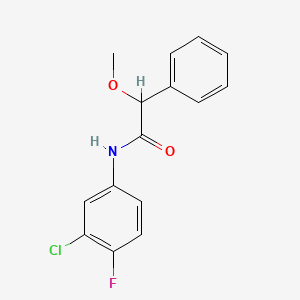
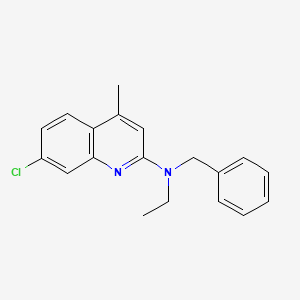
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)
![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
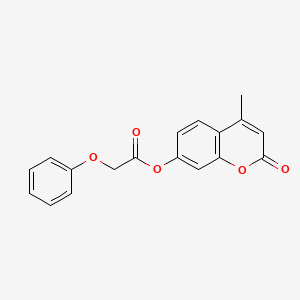
![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)
![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)
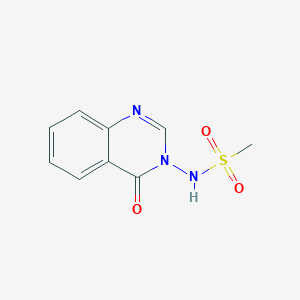
![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
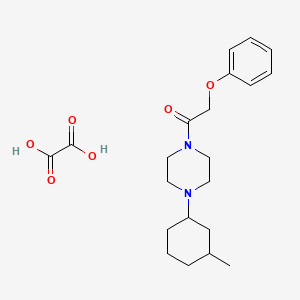
![3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)